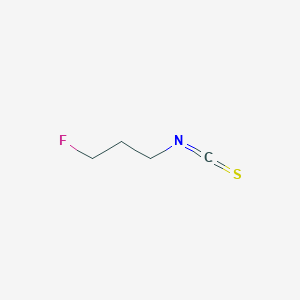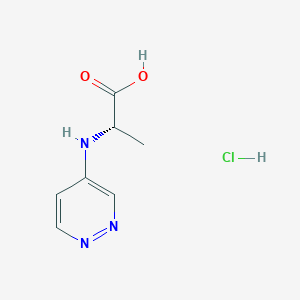
1-Fluoro-3-isothiocyanatopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds, such as fluorocyclopropanes, involves various methods including the addition of carbenes to fluoroalkenes and the addition of fluorocarbenes to alkenes . Although the exact synthesis of this compound is not detailed, similar approaches could potentially be applied. For instance, the in situ generation of isothiocyanates followed by their reaction with fluorinated compounds is a plausible method for synthesizing such molecules .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often features significant conformational aspects due to the presence of fluorine and isothiocyanate groups. For example, in fluorobenzoyl-isothiocyanate derivatives, the carbonyl and thiourea groups are almost planar, and the molecules adopt an antiperiplanar conformation stabilized by intramolecular hydrogen bonds . This suggests that this compound may also exhibit a planar structure around the isothiocyanate group, with possible intramolecular interactions.
Chemical Reactions Analysis
The reactivity of fluorinated isothiocyanates is not directly addressed in the provided papers. However, isothiocyanates are known to be reactive towards nucleophiles, and the presence of a fluorine atom could influence the reactivity due to its electronegativity and potential for electronic effects . The papers do not provide specific reactions for this compound, but it can be inferred that it may participate in reactions typical of isothiocyanates, such as with amines to form thioureas.
Physical and Chemical Properties Analysis
The physical properties of fluoro-isothiocyanated compounds, such as liquid crystals, have been studied, revealing that the position of the fluoro substituent significantly affects properties like birefringence, dielectric permittivity, and viscosity . Although this compound is not a liquid crystal, the presence of both fluorine and isothiocyanate groups suggests that it could exhibit unique physical properties, potentially useful in various applications.
Wissenschaftliche Forschungsanwendungen
Fluorine's Role in Pharmaceutical and Agrochemical Sciences
Fluorine's high electronegativity and small atomic radius make it a pivotal element in pharmaceutical, agrochemical, and materials sciences. The trifluoromethylthio group, recognized for its high lipophilicity and strong electron-withdrawing properties, significantly enhances cell-membrane permeability and chemical/metabolic stability of drug molecules. Classic methods for preparing trifluoromethylthiolated compounds often require harsh conditions. In contrast, electrophilic trifluoromethylthiolating reagents offer a more attractive, late-stage substrate modification strategy, facilitating the easy installation of the trifluoromethylthio group into small molecules (Shao et al., 2015).
Structural and Vibrational Properties of Fluoro-benzoyl Thioureas
The synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas through the reaction of 4-fluorobenzoyl isothiocyanate with fluoroanilines highlights the influence of fluorine substitution on molecular properties. These compounds exhibit planarity in the carbonyl and thiourea groups, with antiperiplanar conformations stabilized by intramolecular hydrogen bonding, demonstrating the nuanced effects of fluorine on molecular structure and bonding (Saeed et al., 2011).
Fluorine in Organic Synthesis
The inclusion of fluorine atoms in organic compounds is a focus area due to fluorine's unique effects on molecular properties. This research spans the development of sophisticated fluorinating reagents for selective fluorination, highlighting the evolving methods for C-F bond formation and activation. Such advancements offer new pathways for synthesizing fluoroorganic compounds, underscoring fluorine's significance in organic chemistry and material sciences (Amii & Uneyama, 2009).
Fluorination of Carbon Nanotubes
Research into the functionalization of carbon nanotubes (CNTs) with fluorine reveals the potential for modifying CNT properties for various applications. Alkyllithium reagents facilitate the attachment of alkyl groups to fluoro nanotubes, indicating that smaller diameter tubes are more readily alkylated. This functionalization process not only demonstrates fluorine's ability to alter material properties but also underscores the versatility of CNTs in material science (Saini et al., 2003).
Fluoro-ionophores for Metal Ion Detection
The development of fluoroionophores based on polythiazaalkane and polythiaalkane derivatives coupled with anthracene showcases the application of fluorine in designing selective sensors for metal ions, particularly silver. These compounds exhibit changes in fluorescence upon metal ion binding, highlighting fluorine's role in creating sensitive and selective chemical sensors (Ishikawa et al., 1999).
Eigenschaften
IUPAC Name |
1-fluoro-3-isothiocyanatopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNS/c5-2-1-3-6-4-7/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKAEXNYIPTWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)

![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)



![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)

![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)